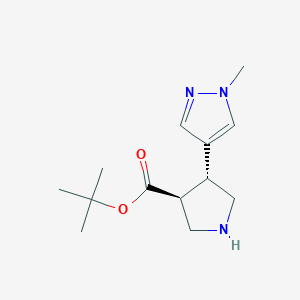
Methyl 4-(2-aminothiazol-4-yl)benzoate
Vue d'ensemble
Description
“Methyl 4-(2-aminothiazol-4-yl)benzoate” is a biochemical compound with the molecular formula C11H10N2O2S and a molecular weight of 234.27 . It is used for proteomics research .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in various studies . For instance, 2-aminothiazoles have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring attached to a benzene ring via a carbon atom. The benzene ring is further attached to a methyl ester group .Applications De Recherche Scientifique
Methyl 4-(2-aminothiazol-4-yl)benzoate is used in a variety of scientific research applications, including in the study of biochemical and physiological effects. It has been used to study the effects of oxidative stress, inflammation, and cell death. It has also been used in the synthesis of other compounds, such as 4-aminothiazole-5-carboxylic acid and 4-aminothiazole-3-carboxylic acid. In addition, this compound has been used in laboratory experiments to study the effects of various compounds on biological systems.
Mécanisme D'action
Target of Action
Methyl 4-(2-aminothiazol-4-yl)benzoate is a compound that has been found to interact with several targets. Aminothiazole compounds, such as this one, have been identified as ligands of estrogen receptors . They also form a new group of adenosine receptor antagonists .
Mode of Action
The compound’s interaction with its targets leads to various changes. For instance, when acting as a ligand of estrogen receptors, it can modulate the receptor’s activity and influence the transcription of genes regulated by these receptors . As an antagonist of adenosine receptors, it can block the action of adenosine, a neurotransmitter with various roles in the central nervous system .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse due to its multiple targets. For example, its interaction with estrogen receptors can influence pathways related to cell growth, differentiation, and reproduction . Its antagonistic action on adenosine receptors can affect neurotransmission and other neural functions .
Result of Action
The molecular and cellular effects of this compound’s action depend on its targets and the specific biochemical pathways it influences. For instance, its action on estrogen receptors can lead to changes in gene expression and cellular functions . Its antagonistic action on adenosine receptors can modulate neural activity .
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(2-aminothiazol-4-yl)benzoate has a number of advantages for laboratory experiments. It is a highly versatile compound, with a broad range of applications. It is also relatively inexpensive and easy to prepare. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, it has a relatively short shelf life, which can limit its use in long-term experiments.
Orientations Futures
There are a number of potential future directions for the use of methyl 4-(2-aminothiazol-4-yl)benzoate in scientific research. For example, it could be used to develop new drugs or treatments for diseases, such as cancer and cardiovascular disease. In addition, it could be used to develop new methods of delivery for therapeutic agents. It could also be used to study the effects of various compounds on biological systems, such as the effects of oxidative stress and inflammation. Finally, it could be used to develop new methods of synthesizing other compounds, such as 4-aminothiazole-5-carboxylic acid and 4-aminothiazole-3-carboxylic acid.
Propriétés
IUPAC Name |
methyl 4-(2-amino-1,3-thiazol-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)8-4-2-7(3-5-8)9-6-16-11(12)13-9/h2-6H,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEIGGWJRUYGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206555-77-3 | |
| Record name | Methyl 4-(2-aminothiazol-4-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2941423.png)







![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2941435.png)
![N-(thiophen-2-yl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2941436.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2941438.png)
![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941439.png)